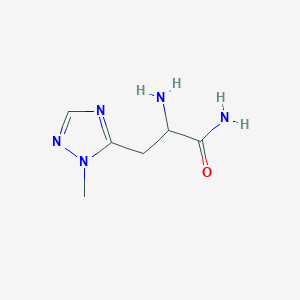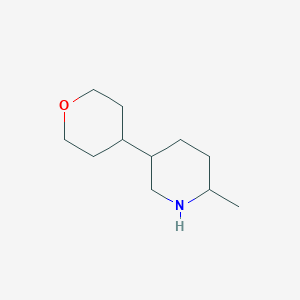![molecular formula C15H16ClN3O3 B15274004 ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylpyrazol ring, and a hydroxyiminoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ethyl oxalate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate can be compared with similar compounds such as:
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-oxoacetate: Differing by the presence of an oxo group instead of a hydroxyimino group.
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-aminoacetate: Differing by the presence of an amino group instead of a hydroxyimino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16ClN3O3 |
|---|---|
Molekulargewicht |
321.76 g/mol |
IUPAC-Name |
ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-6-11(16)8-12/h5-8,21H,4H2,1-3H3/b18-14+ |
InChI-Schlüssel |
YQHWSMFMFXMOAC-NBVRZTHBSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C |
Kanonische SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B15273939.png)

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)

![tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15273964.png)

![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)

![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)



